

The Isotopic Edge: A Technical Guide to the Physicochemical Characteristics of Gefitinib-d3

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Compound of Interest

Compound Name: Gefitinib-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **Gefitinib-d3**, a deuterated analog of the potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib. This document details its fundamental properties, mechanism of action through the EGFR signaling pathway, and standardized experimental protocols for its analysis. The inclusion of quantitative data in tabular format and detailed workflow diagrams aims to support research and development activities involving this compound.

Core Physicochemical and Biological Properties

Gefitinib-d3 is the deuterium-labeled version of Gefitinib, where three hydrogen atoms on the methoxy group have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for pharmacokinetic and metabolic studies, as it is chemically identical to Gefitinib but distinguishable by its mass.

Physical and Chemical Data Summary

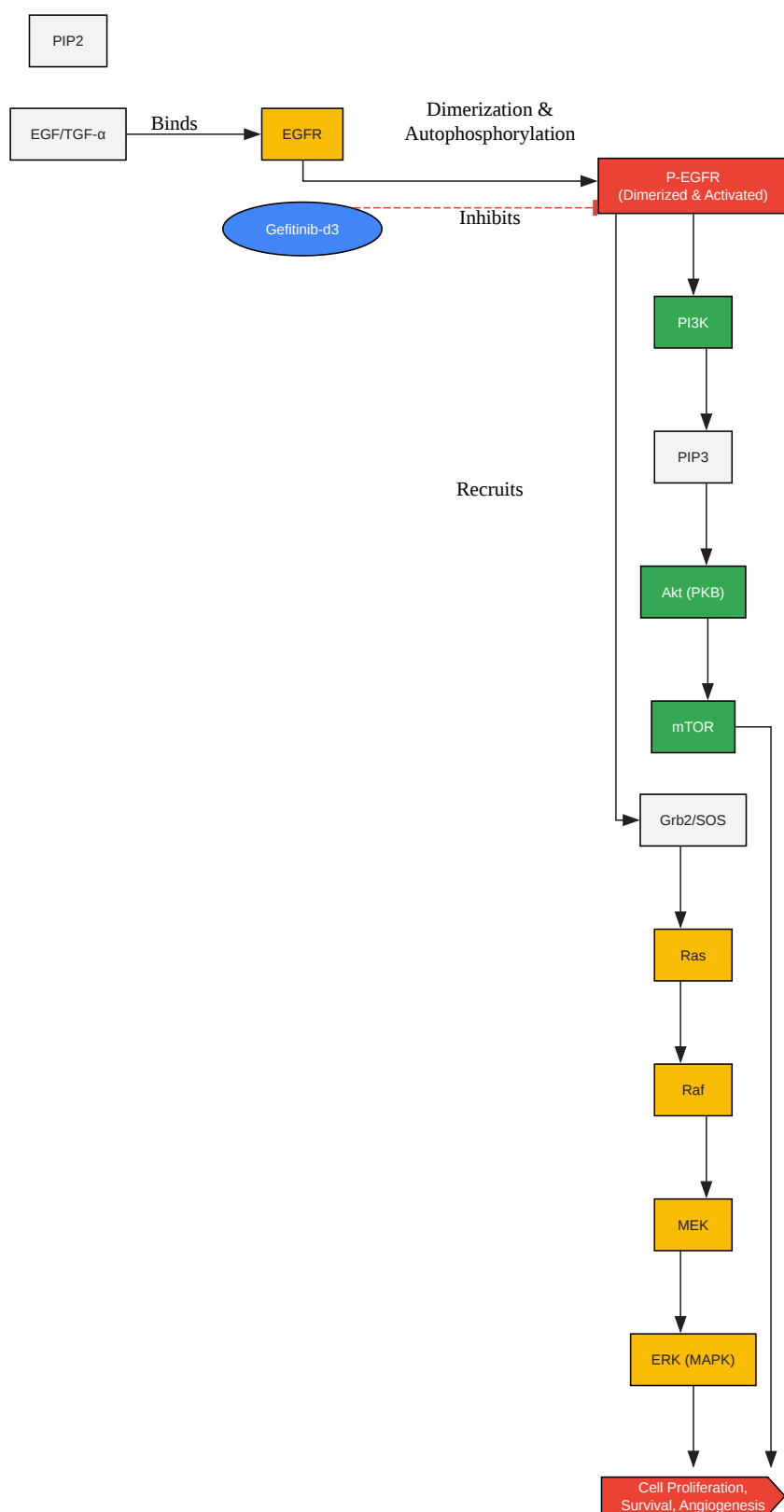
The following table summarizes the key physical and chemical properties of Gefitinib and its deuterated form, **Gefitinib-d3**.

Property	Gefitinib	Gefitinib-d3
Appearance	White powder, crystalline solid[1][2]	White to off-white solid
Molecular Formula	C ₂₂ H ₂₄ ClFN ₄ O ₃ [3]	C ₂₂ H ₂₁ D ₃ ClFN ₄ O ₃ [4]
Molecular Weight	446.91 g/mol [3]	449.9 g/mol [4]
Solubility	- DMSO: ~20 mg/mL[1][5] - DMF: ~20 mg/mL[1][5] - Ethanol: ~0.3 mg/mL[1][5] - Water: Sparingly soluble, especially above pH 7[2][6]	Similar to Gefitinib
Storage and Stability	Store as supplied at -20°C for at least two years.[1] Aqueous solutions are not recommended for storage for more than one day.[1][5]	Store at -20°C.
UV Spectroscopy (λ _{max})	~331 nm[7]	Not significantly different from Gefitinib
Infrared Spectroscopy	Principal peaks at 3400 cm ⁻¹ (N-H), 2956 cm ⁻¹ (C-H), 1625 cm ⁻¹ (C=C, C=N), 1500 cm ⁻¹ (Aryl C-H), 1110 cm ⁻¹ (C-O), 1028 cm ⁻¹ (C-F)[7]	Expected to be very similar to Gefitinib, with potential shifts in C-D vibrational modes.
Dissociation Constants (pKa)	5.4 and 7.2[6]	Not significantly different from Gefitinib

Mechanism of Action: EGFR Tyrosine Kinase Inhibition

Gefitinib is a selective and potent inhibitor of the EGFR tyrosine kinase.[3][8] EGFR is a transmembrane receptor that, upon binding to ligands such as epidermal growth factor (EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[9] This autophosphorylation initiates a cascade of downstream signaling pathways that are crucial for cell growth, proliferation, survival, and differentiation.[10][11][12]

In many cancer cells, EGFR is overexpressed or mutated, leading to constitutive activation of these downstream pathways and uncontrolled cell proliferation.[3][13] Gefitinib competitively binds to the adenosine triphosphate (ATP) binding site within the EGFR tyrosine kinase domain, thereby inhibiting its activity.[9][13][14] This blockade prevents the autophosphorylation of EGFR and subsequent activation of pro-survival signaling cascades, including the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.[15][16] The ultimate effect is the induction of apoptosis (programmed cell death) and the inhibition of tumor growth. [14]



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Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental Protocols for Analysis

The characterization and quantification of **Gefitinib-d3** in various matrices require robust analytical methodologies. The following sections detail standard protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

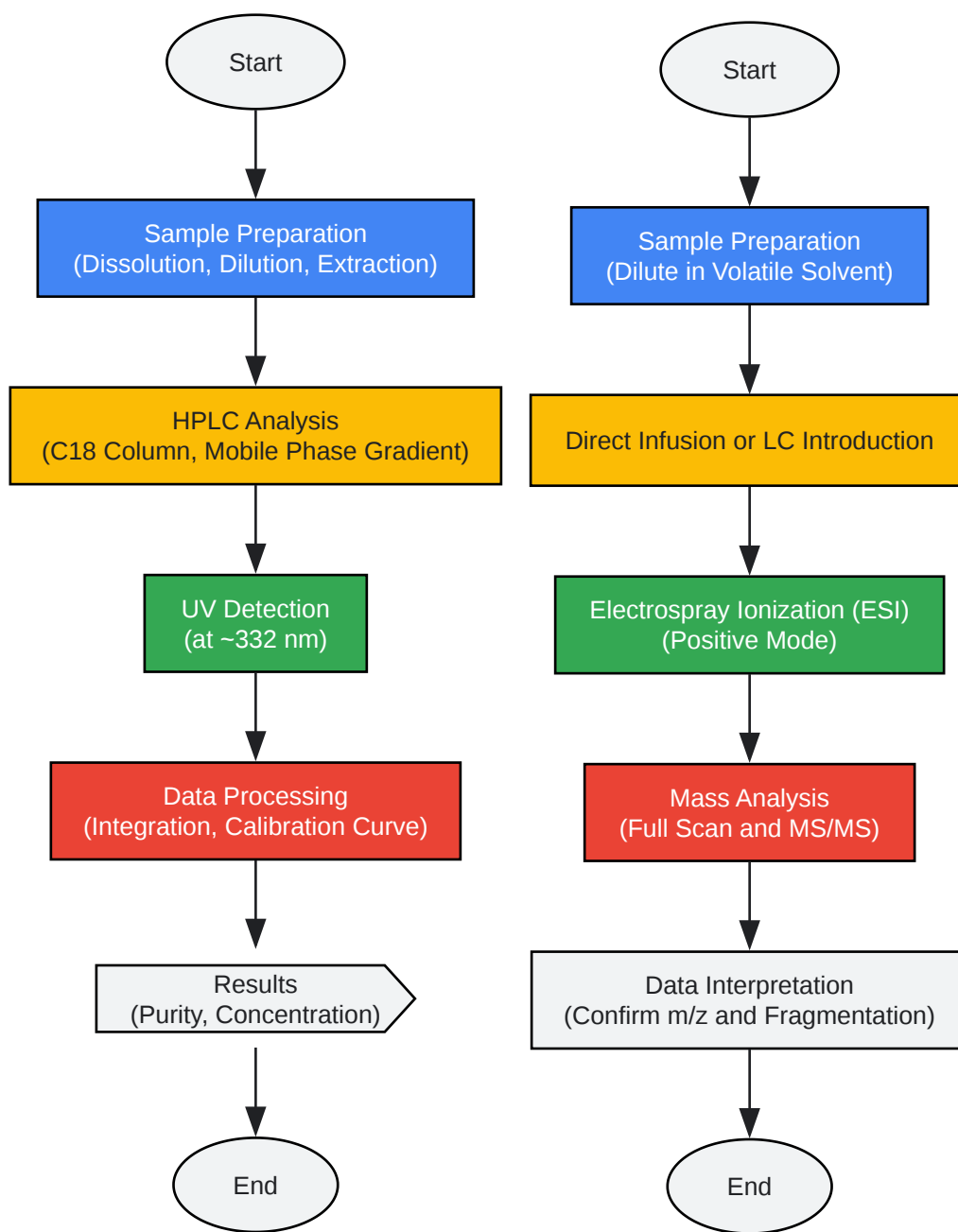
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

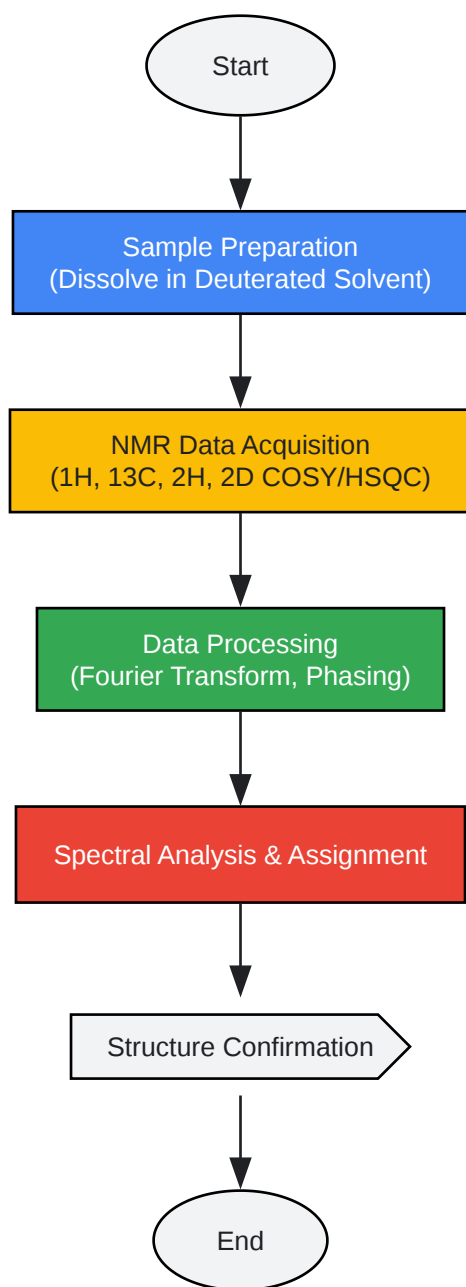
HPLC is a cornerstone technique for assessing the purity of **Gefitinib-d3** and quantifying its concentration in pharmaceutical formulations and biological samples.[\[17\]](#)

Methodology:

- Sample Preparation:
 - Accurately weigh and dissolve **Gefitinib-d3** in a suitable solvent (e.g., DMSO, Methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
 - Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.[\[18\]](#)
 - For biological samples (e.g., plasma), perform protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction to remove interfering substances.[\[19\]](#)
- Instrumentation and Conditions:
 - HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
 - Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[\[20\]](#)[\[21\]](#)
 - Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase is water:acetonitrile (35:65, v/v) with 0.1% formic acid.[\[19\]](#)[\[21\]](#)

- Flow Rate: Typically 1.0 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 40°C.[21]
- Injection Volume: 10-20 μ L.
- Detection: UV detection at the λ_{max} of Gefitinib, approximately 332 nm.[22]
- Data Analysis:
 - Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
 - Determine the concentration of **Gefitinib-d3** in unknown samples by interpolating their peak areas from the calibration curve.
 - Assess purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.





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